molecular formula C12H14O3 B2422274 Ethyl 2-(4-formyl-3-methylphenyl)acetate CAS No. 2402830-84-4

Ethyl 2-(4-formyl-3-methylphenyl)acetate

Cat. No.: B2422274
CAS No.: 2402830-84-4
M. Wt: 206.241
InChI Key: IDEFLWYJOINQFS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formyl-3-methylphenyl)acetate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a liquid at room temperature and is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-formyl-3-methylphenyl)acetate can be synthesized through various methods. One common synthetic route involves the reaction of 4-formyl-3-methylbenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-formyl-3-methylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-formyl-3-methylphenyl)acetate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-formyl-3-methylphenyl)acetate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the active form of the compound .

Comparison with Similar Compounds

Ethyl 2-(4-formyl-3-methylphenyl)acetate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(4-formylphenyl)acetate: Lacks the methyl group on the aromatic ring.

    Ethyl 2-(3-formyl-4-hydroxyphenyl)acetate: Contains a hydroxyl group instead of a methyl group.

These comparisons highlight the unique structural features of this compound, which can influence its reactivity and applications in research and industry.

Properties

IUPAC Name

ethyl 2-(4-formyl-3-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)7-10-4-5-11(8-13)9(2)6-10/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEFLWYJOINQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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